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Compound of Interest

Compound Name: 3,5-Dimethylpyridine

Cat. No.: B147111 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethylpyridine (also known as 3,5-Lutidine), a heterocyclic aromatic organic compound.

The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, is intended to support research, development, and quality

control activities involving this compound.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for 3,5-
Dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (δ) ppm Multiplicity Assignment

8.21 d H-2, H-6

7.26 s H-4

2.25 s -CH₃ (at C-3, C-5)
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Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (δ) ppm Assignment

147.3 C-2, C-6

137.0 C-4

132.4 C-3, C-5

18.1 -CH₃

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy
Table 3: Principal IR Absorption Bands for 3,5-Dimethylpyridine

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium-Strong
C-H stretching (aromatic and

methyl)

~1600-1450 Medium-Strong
C=C and C=N stretching

(aromatic ring)

~1450-1370 Medium C-H bending (methyl)

~800-700 Strong
C-H out-of-plane bending

(aromatic)

Note: The exact peak positions and intensities can vary based on the sampling method (e.g.,

neat liquid, solution, or gas phase).

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for 3,5-Dimethylpyridine (Electron

Ionization)
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m/z Relative Intensity (%) Assignment

107 100 [M]⁺ (Molecular Ion)

106 ~49 [M-H]⁺

92 ~21 [M-CH₃]⁺

79 ~35 [C₅H₄N]⁺

77 ~11 [C₆H₅]⁺

39 ~37 [C₃H₃]⁺

Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic

data presented above. These methodologies are standard for the analysis of liquid organic

compounds like 3,5-Dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: A solution of 3,5-Dimethylpyridine is prepared by dissolving

approximately 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in about

0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). A small amount of

Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent

peak. The solution is then transferred to a clean NMR tube.

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is utilized

for data acquisition.

Data Acquisition:

The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or

¹³C).
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The magnetic field is shimmed to achieve homogeneity.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum by removing C-H coupling.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected,

and the chemical shifts are referenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: A small drop of neat 3,5-Dimethylpyridine is placed directly onto the

ATR crystal (e.g., diamond or germanium).

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory

is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then applied to the crystal, and the sample spectrum is acquired. The instrument

collects multiple scans, which are averaged to improve the signal-to-noise ratio. The spectral

range is typically set from 4000 to 400 cm⁻¹.

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Transmission FT-IR (Neat Liquid)

Sample Preparation: A thin film of 3,5-Dimethylpyridine is prepared by placing a drop of the

liquid between two IR-transparent salt plates (e.g., NaCl or KBr).

Instrumentation: A standard FT-IR spectrometer is used.

Data Acquisition: A background spectrum is taken with the empty salt plates in the beam

path. The prepared sample is then placed in the spectrometer, and the sample spectrum is
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recorded.

Data Processing: The absorbance spectrum is obtained by ratioing the sample spectrum

against the background spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: The volatile liquid sample, 3,5-Dimethylpyridine, is introduced into the

ion source of the mass spectrometer. This can be achieved via direct injection, a heated

probe, or through the output of a gas chromatograph (GC-MS).

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a

molecular ion ([M]⁺), and to fragment into smaller characteristic ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which plots relative intensity versus m/z.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as 3,5-Dimethylpyridine.
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Caption: A generalized workflow for the spectroscopic analysis of 3,5-Dimethylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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